

Comparative Metabolite Profiling of Panax notoginseng Parts: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Panax saponin C*

Cat. No.: B6593303

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the differential distribution of bioactive compounds across various parts of Panax notoginseng is crucial for targeted extraction and drug discovery. This guide provides a comparative analysis of the metabolite profiles, with a focus on saponins, in the rhizome, root, stem, leaf, and flower of P. notoginseng, supported by experimental data and detailed methodologies.

Panax notoginseng, a highly valued herb in traditional Chinese medicine, is renowned for its rich content of saponins, including ginsenosides and notoginsenosides, which are responsible for its diverse pharmacological activities.^[1] While the root and rhizome are the most commonly used parts, recent studies have revealed that other parts of the plant, such as the stem, leaf, and flower, also contain significant amounts of these bioactive compounds, presenting opportunities for comprehensive resource utilization.^[2] This guide synthesizes findings from recent metabolomic studies to offer a clear comparison of the saponin profiles across different plant organs.

Quantitative Comparison of Saponins

Metabolomic analyses, primarily utilizing Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), have demonstrated significant variations in the types and concentrations of saponins among different parts of P. notoginseng. The data presented below is a compilation from multiple studies to provide a comprehensive overview.

Saponin Content in Underground Parts

The underground portions of *P. notoginseng*, which include the rhizome, main root, branch root, and fibrous root, are the most medicinally utilized parts. Quantitative studies have shown that the rhizome generally possesses the highest total saponin content, followed by the main root, branch root, and fibrous root.[3][4][5] Ginsenosides Rb1 and Rg1 are typically the most abundant saponins in all root parts.[3]

Saponin	Rhizome (mg/g)	Main Root (mg/g)	Branch Root (mg/g)	Fibrous Root (mg/g)
Notoginsenoside R1	1.83 - 8.45	1.96 - 7.64	1.12 - 6.53	0.89 - 5.47
Ginsenoside Rg1	15.2 - 45.1	12.8 - 40.2	8.97 - 35.6	7.54 - 28.9
Ginsenoside Re	2.11 - 9.87	2.34 - 8.76	1.56 - 7.98	1.23 - 6.54
Ginsenoside Rb1	18.9 - 50.2	16.5 - 45.8	10.3 - 38.7	8.76 - 31.2
Ginsenoside Rc	0.54 - 2.13	0.48 - 1.98	0.32 - 1.54	0.21 - 1.23
Ginsenoside Rb2	0.67 - 2.54	0.55 - 2.11	0.38 - 1.87	0.25 - 1.43
Ginsenoside Rd	1.23 - 5.67	1.09 - 4.98	0.87 - 4.21	0.65 - 3.54
Total (8 Saponins)	~137.5	~75.7 - 89.8	-	-

Data compiled from multiple sources. Ranges may vary based on plant age, origin, and analytical methods.[3][6]

Saponin Content in Aerial Parts vs. Roots

Comparative studies of aerial (stem, leaf) and underground (root) parts reveal distinct differences in saponin distribution. Notably, the leaves of *P. notoginseng* contain a significantly higher total amount of saponins compared to the roots and stems, often 4 to 8 times greater.[7] A key distinction is the predominance of protopanaxadiol (PPD)-type saponins in the leaves, whereas protopanaxatriol (PPT)-type saponins are more characteristic of the roots and stems. [7][8][9]

Saponin	Root (mg/g)	Stem (mg/g)	Leaf (mg/g)
PPT-Type			
Ginsenoside Rg1	20.0 - 40.0	~10.8	-
Ginsenoside Re	2.0 - 10.0	-	-
Notoginsenoside R1	5.0 - 15.0	-	-
Notoginsenoside R2	2.0 - 5.0	-	-
PPD-Type			
Ginsenoside Rb1	26.7 - 30.6	-	-
Ginsenoside Rd	5.7 - 8.4	-	4.8 - 6.7
Ginsenoside Rb2	-	-	14.0 - 16.3
Ginsenoside Rb3	-	-	25.4 - 32.6
Ginsenoside Rc	-	-	-
Notoginsenoside Fc	-	-	8.2 - 13.4
Notoginsenoside Fe	-	-	0 - 0.58
Notoginsenoside Fd	-	-	0 - 0.98
Total Saponins	~75.7 - 89.8	~10.8	~109.2

Data compiled from multiple sources. "-" indicates not reported or not a major component.[2][6][7][8] The flower buds of *P. notoginseng* also contain a rich diversity of saponins.[10]

Experimental Protocols

The quantitative data presented in this guide is primarily derived from studies employing UPLC-MS/MS and UHPLC-Q-TOF-MS/MS techniques. Below is a generalized experimental protocol based on these studies.

Sample Preparation and Extraction

- **Sample Collection and Preparation:** Different parts of the *P. notoginseng* plant (rhizome, root, stem, leaf, flower) are collected, washed, and dried. The dried samples are then pulverized into a fine powder.
- **Extraction:** A precisely weighed amount of the powdered sample (e.g., 100 mg) is extracted with a solvent, typically 70% methanol.[11] The extraction is often performed using ultrasonication in a water bath at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 1 hour).[11] This process is often repeated multiple times to ensure complete extraction.
- **Filtration and Dilution:** The resulting extract is centrifuged, and the supernatant is filtered through a 0.22 µm membrane to remove particulate matter. The filtrate may be appropriately diluted before analysis.

UPLC-MS/MS Analysis

- **Chromatographic Separation:** The separation of saponins is achieved using a UPLC system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of water (often with an additive like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.[10][12] The flow rate is maintained at a constant value (e.g., 0.3 mL/min).[8]
- **Mass Spectrometry Detection:** The eluent from the UPLC system is introduced into a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer, equipped with an electrospray ionization (ESI) source.[13][14] Data is acquired in either positive or negative ion mode. For quantitative analysis, multiple reaction monitoring (MRM) mode is often used for its high selectivity and sensitivity.[12]
- **Quantification:** The concentration of each saponin is determined by comparing its peak area to a calibration curve generated using certified reference standards.[10][15]

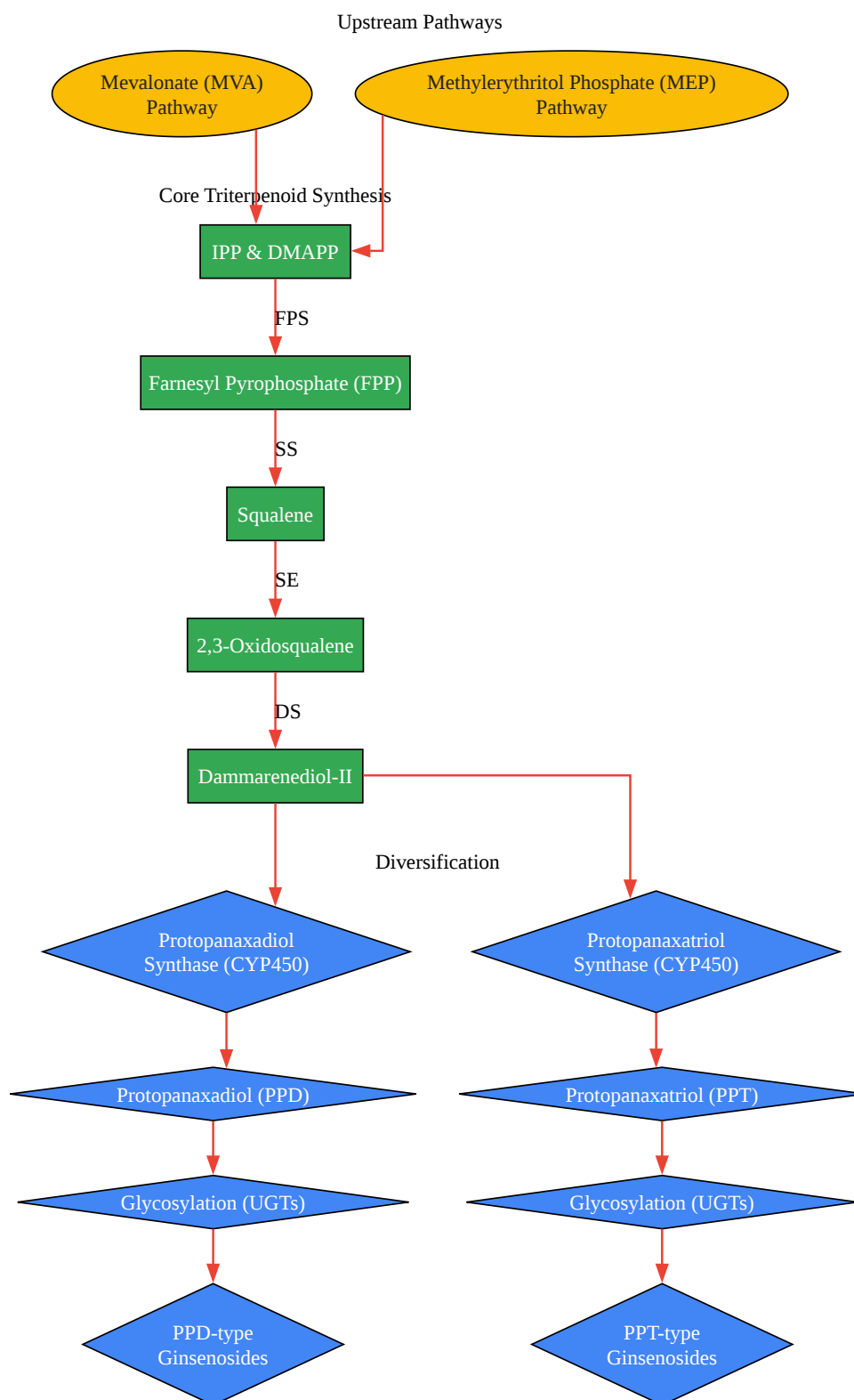


[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for metabolite profiling.

Ginsenoside Biosynthesis Pathway

The diverse array of ginsenosides in *P. notoginseng* are synthesized through a complex series of enzymatic reactions. The biosynthesis begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[16] These precursors are then converted to 2,3-oxidosqualene, which serves as a crucial intermediate for the synthesis of the dammarane-type triterpenoid backbone.[17] Subsequent modifications by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) lead to the vast structural diversity of ginsenosides.[16]



[Click to download full resolution via product page](#)

Fig. 2: Simplified ginsenoside biosynthesis pathway.

This comparative guide highlights the significant potential of utilizing all parts of the *Panax notoginseng* plant for the extraction of valuable bioactive compounds. The distinct metabolite profiles, particularly the differential distribution of PPD- and PPT-type saponins, offer opportunities for targeted drug development and a more sustainable use of this important medicinal resource. Further research into the specific pharmacological activities of the unique saponin profiles in each plant part will continue to enhance our understanding and application of *Panax notoginseng*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Comparison and Metabolite Profiling of Saponins in Different Parts of the Root of *Panax notoginseng* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Quantitative Comparison and Metabolite Profiling of Saponins in Different Parts of the Root of *Panax notoginseng* - American Chemical Society - Figshare [acs.figshare.com]
- 6. Ginsenosides in *Panax* genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison and Chemical Profile of Different Botanical Parts of *Panax notoginseng* From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantitative Comparison and Chemical Profile of Different Botanical Parts of *Panax notoginseng* From Different Regions [frontiersin.org]
- 9. Integrated Chemical and Transcriptomic Analysis Reveals the Distribution of Protopanaxadiol- and Protopanaxatriol-Type Saponins in *Panax notoginseng* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. [Analysis of saponins in Panax notoginseng by UPLC-LTQ-Orbitrap MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Sustainable Production of Ginsenosides: Advances in Biosynthesis and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Metabolite Profiling of Panax notoginseng Parts: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6593303#comparative-metabolite-profiling-of-different-panax-notoginseng-parts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com